1-Bromo-2-chloro-4-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-fluoro-3-iodobenzene can be synthesized through a series of halogenation reactions starting from benzene or its derivatives. The typical synthetic route involves the sequential introduction of bromine, chlorine, fluorine, and iodine atoms to the benzene ring under controlled conditions. For example, the bromination of chlorofluorobenzene followed by iodination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes using appropriate catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride (AlCl3) and reagents like propanoyl chloride.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aniline derivatives, while electrophilic aromatic substitution can produce acylated benzene derivatives .
Scientific Research Applications
1-Bromo-2-chloro-4-fluoro-3-iodobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions and the nature of the other reactants involved. The presence of multiple halogen atoms on the benzene ring enhances its reactivity and allows for selective functionalization .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
- 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
- 1-Bromo-4-iodobenzene
Uniqueness
1-Bromo-2-chloro-4-fluoro-3-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique arrangement allows for selective reactions and applications in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVVVHKJRXELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.